molecular formula C14H9Cl2N3O B065972 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 175135-30-5

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B065972
CAS No.: 175135-30-5
M. Wt: 306.1 g/mol
InChI Key: BAHBAEPZFPEIGF-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is a chemical compound with the molecular formula C14H9Cl2N3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science . The compound is characterized by the presence of a dichlorophenyl group and an oxadiazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly as an anti-cancer agent. Research has indicated that derivatives of oxadiazole compounds can inhibit tumor growth by targeting specific cellular pathways.

Case Study: Anti-Cancer Properties

  • A study demonstrated that 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline and its derivatives showed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
  • The compound's ability to interact with DNA and disrupt replication processes has been highlighted as a key factor in its anti-cancer efficacy.

Materials Science

In materials science, the compound is utilized for developing novel materials with enhanced properties. Its unique structure allows for incorporation into polymers and coatings that exhibit improved thermal stability and mechanical strength.

Applications in Polymer Chemistry

  • The incorporation of this compound into polymer matrices has been shown to enhance the thermal degradation temperature.
  • It has been studied for use in flame-retardant materials due to its ability to form char upon combustion, thereby protecting underlying structures.

Agrochemicals

The compound also finds applications in agrochemicals, particularly as a pesticide or herbicide. Its effectiveness against certain pests makes it a candidate for development into agricultural formulations.

Research Findings: Pesticidal Activity

  • Studies have shown that formulations containing this compound exhibit significant insecticidal activity against common agricultural pests.
  • The mode of action involves disruption of the nervous system in insects, leading to paralysis and death.

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnti-cancer agentInduces apoptosis in cancer cells
Materials ScienceFlame-retardant materialsEnhances thermal stability and mechanical strength
AgrochemicalsPesticide formulationEffective against agricultural pests

Mechanism of Action

The mechanism of action of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Uniqueness

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to the presence of the dichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other oxadiazole derivatives and allows for unique applications in various fields .

Biological Activity

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxadiazole family and is characterized by a dichlorophenyl group, which enhances its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H9Cl2N3O
  • CAS Number : 175135-30-5
  • Molecular Weight : 292.14 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Research indicates that these activities are largely attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Studies have demonstrated that compounds with oxadiazole structures exhibit significant antimicrobial properties. For instance:

  • The compound showed effective inhibition against various bacterial strains, disrupting cell membrane integrity and leading to cell death.
  • Its antifungal activity was similarly notable, with efficacy against common pathogenic fungi.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties:

  • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways. It has been shown to increase p53 expression levels in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via caspase activation
U-9372.41Disruption of microtubule dynamics

Case Studies

Several studies have evaluated the biological efficacy of related oxadiazole derivatives:

  • Study on Anticancer Activity :
    • A series of oxadiazole derivatives were tested against various cancer cell lines. The study found that compounds with similar structural motifs to this compound displayed significant cytotoxicity against human leukemia and breast cancer cell lines .
  • Antimicrobial Efficacy :
    • In a comparative study of oxadiazole derivatives, the compound demonstrated superior antimicrobial activity compared to standard antibiotics against Gram-positive and Gram-negative bacteria .

The mechanisms underlying the biological activities of this compound involve:

  • Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial membranes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways in cancer cells.

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-10-6-5-8(7-11(10)16)13-18-19-14(20-13)9-3-1-2-4-12(9)17/h1-7H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHBAEPZFPEIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379145
Record name 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-30-5
Record name 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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